molecular formula C24H18 B072429 1-phenyl-3-(4-phenylphenyl)benzene CAS No. 1166-19-4

1-phenyl-3-(4-phenylphenyl)benzene

Cat. No.: B072429
CAS No.: 1166-19-4
M. Wt: 306.4 g/mol
InChI Key: JQGLMRCAOAALPG-UHFFFAOYSA-N
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Description

1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl is an organic compound with the molecular formula C24H18. It is composed of four benzene rings connected in a linear arrangement. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl can be synthesized through several methods. One common approach involves the Suzuki coupling reaction, where biphenyl derivatives are coupled using palladium catalysts under specific conditions . Another method includes the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts .

Industrial Production Methods: Industrial production of 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl typically involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl is unique due to its linear arrangement of four benzene rings, which imparts distinct electronic properties compared to its isomers and analogs. This makes it particularly valuable in electronic and photonic applications .

Properties

IUPAC Name

1-phenyl-3-(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18/c1-3-8-19(9-4-1)21-14-16-22(17-15-21)24-13-7-12-23(18-24)20-10-5-2-6-11-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGLMRCAOAALPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151438
Record name 1,1':3',1'':4'',1'''-Quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166-19-4
Record name 1,1':3',1'':4'',1'''-Quaterphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1':3',1'':4'',1'''-Quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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